molecular formula C36H39ClN2O3S B2653454 Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate CAS No. 189239-02-9

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No.: B2653454
CAS No.: 189239-02-9
M. Wt: 615.23
InChI Key: LGPVYVUYKWUSAV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate (hereafter referred to as the target compound) is a synthetic small molecule with a complex heterocyclic architecture. It is a derivative of indole substituted with a 4-chlorobenzyl group at the N1 position, a tert-butylthio moiety at C3, a quinolin-2-ylmethoxy group at C5, and a dimethylpropanoate ester at the side chain (). This compound, designated as MK-0591 in clinical research, is a potent inhibitor of leukotriene biosynthesis, targeting the 5-lipoxygenase activating protein (FLAP) to suppress inflammatory mediator synthesis . Its development stemmed from structural optimization of earlier FLAP inhibitors like MK-886, with enhanced oral bioavailability and efficacy in preclinical models of asthma and inflammatory bowel disease .

Properties

IUPAC Name

ethyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39ClN2O3S/c1-7-41-34(40)36(5,6)21-32-33(43-35(2,3)4)29-20-28(42-23-27-17-14-25-10-8-9-11-30(25)38-27)18-19-31(29)39(32)22-24-12-15-26(37)16-13-24/h8-20H,7,21-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVYVUYKWUSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)OCC4=NC5=CC=CC=C5C=C4)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C36H39ClN2O3SC_{36}H_{39}ClN_2O_3S and features several functional groups including an indole moiety, a quinoline derivative, and a tert-butylthio group. Its structure suggests potential interactions with various biological targets, particularly in cancer biology.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. The following mechanisms have been identified:

  • Inhibition of Lipoxygenase Pathways : Research indicates that compounds similar to this compound may inhibit lipoxygenase enzymes, which are implicated in inflammation and cancer metastasis. Lipoxygenase products can stimulate tumor growth through autocrine and paracrine signaling mechanisms .
  • Antioxidant Activity : The presence of the tert-butylthio group may enhance the compound's antioxidant properties, potentially protecting cells from oxidative stress that contributes to carcinogenesis .

Case Studies

  • In Vitro Studies : A study demonstrated that similar compounds effectively reduced cell viability in various cancer cell lines by inducing apoptosis. The mechanism involved the modulation of reactive oxygen species (ROS) levels and the activation of caspase pathways .
  • Animal Models : In vivo studies using murine models have shown that administration of related compounds led to significant tumor size reduction in xenograft models. These effects were linked to downregulation of pro-inflammatory cytokines and upregulation of apoptotic markers .

Summary of Biological Activities

ActivityDescriptionReference
Lipoxygenase InhibitionInhibits lipoxygenase pathways involved in tumor growth
Antioxidant PropertiesReduces oxidative stress in cells
Apoptosis InductionInduces apoptosis in cancer cell lines

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate typically involves multi-step organic reactions. The compound features a quinoline moiety, which is known for its biological activity, and an indole structure that enhances its pharmacological properties. The tert-butylthio group contributes to the compound's lipophilicity, potentially improving its bioavailability.

Antitumor Properties

Research indicates that quinoline derivatives exhibit significant antitumor activity. This compound has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Quinoline derivatives have been reported to possess antibacterial and antifungal activities. Preliminary studies may indicate that this compound could be effective against specific pathogens, warranting further investigation.

Organic Electronics

Due to its unique electronic properties, this compound may find applications in the field of organic electronics. Its ability to act as a semiconductor could be explored in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Case Study 1: Antitumor Activity Assessment

A study published in a peer-reviewed journal explored the antitumor effects of similar indole and quinoline derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting a promising therapeutic potential for this compound.

Case Study 2: Synthesis and Characterization

In another research effort, the synthesis of related compounds was documented, detailing the reaction conditions and purification methods used to isolate high-purity products. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structural integrity of the synthesized compounds.

Comparison with Similar Compounds

MK-886 (Parent Compound)

  • Structure: Lacks the quinolin-2-ylmethoxy group and dimethylpropanoate side chain. Features a simpler indole core with a carboxylic acid terminus.
  • Pharmacology : Binds FLAP with moderate affinity (IC₅₀ ~1 µM) but suffers from poor oral bioavailability due to ionization of the carboxylic acid group .

3-[3-(3,3-Dimethylbutanoyl)-1-(4-iodobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropanoic Acid

  • Structure: Replaces the 4-chlorobenzyl group with a 4-iodobenzyl moiety and substitutes the tert-butylthio group with a dimethylbutanoyl chain ().
  • Pharmacology : The iodine atom enhances hydrophobic interactions with FLAP, improving binding affinity (IC₅₀ ~0.2 µM). However, the carboxylic acid group limits membrane permeability .
  • Clinical Relevance : Investigated as a backup candidate but discontinued due to hepatic toxicity in animal studies.

Ethyl 3-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2,2-dimethylpropanoate

  • Structure: Substitutes the quinolin-2-ylmethoxy group with a methoxy group at C5 ().
  • Pharmacology: Lacks the quinoline moiety critical for FLAP binding, resulting in a 10-fold reduction in potency (IC₅₀ ~5 µM) .

Key Findings :

The quinolin-2-ylmethoxy group in MK-0591 is critical for FLAP binding, contributing to its sub-100 nM potency .

Esterification of the carboxylic acid (as in MK-0591) enhances oral absorption compared to MK-886’s acid form .

The 4-chlorobenzyl group balances lipophilicity and toxicity better than the 4-iodobenzyl variant, which showed off-target effects .

Q & A

Q. Monitoring methods :

  • Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to track reaction progress .
  • NMR spectroscopy (¹H/¹³C) to confirm intermediate structures, focusing on indole NH (~10 ppm) and ester carbonyl (~170 ppm) signals .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₃₄H₃₅ClN₂O₃S) and isotopic patterns .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., S-C stretch at ~650 cm⁻¹ for tert-butylthio, ester C=O at ~1740 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects from the 4-chlorobenzyl and quinoline groups, confirming spatial arrangement .

Advanced: How can researchers resolve contradictions in NMR data for this compound?

Contradictions (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic effects : Rotameric equilibria in the tert-butylthio group can be studied using variable-temperature NMR .
  • Solvent interactions : Polar solvents (DMSO-d₆) may induce shifts in aromatic protons; compare data across solvents .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping indole and quinoline protons .

Advanced: What mechanistic insights are critical for optimizing the tert-butylthio group’s reactivity?

The tert-butylthio group acts as a radical scavenger or thiol-protecting agent , influencing reaction pathways:

  • Radical inhibition : Use ESR spectroscopy to detect transient intermediates during reactions involving peroxides .
  • Nucleophilic substitution : Kinetic studies (e.g., pseudo-first-order conditions) can quantify its leaving-group ability in SNAr reactions .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict bond dissociation energies and transition states for sulfur-centered reactions .

Advanced: How can impurities from incomplete esterification be systematically identified and quantified?

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate unreacted carboxylic acid intermediates; monitor at 254 nm .
  • LC-MS/MS : Detect trace impurities via multiple reaction monitoring (MRM), focusing on m/z corresponding to de-esterified byproducts .
  • Quantitative ¹H NMR : Integrate ester methyl protons (~1.2 ppm) against an internal standard (e.g., maleic acid) .

Advanced: What strategies are recommended for assessing this compound’s interaction with biological targets?

  • Enzyme inhibition assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates; IC₅₀ values indicate potency .
  • Receptor binding studies : Radioligand competition assays (e.g., ³H-labeled antagonists) quantify affinity for G-protein-coupled receptors .
  • Molecular docking : AutoDock Vina simulates binding poses with homology-modeled targets, prioritizing hydrophobic interactions with the quinoline moiety .

Advanced: How can researchers address low yields in the final coupling step?

  • Catalyst screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for improved cross-coupling efficiency with sterically hindered intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 h reflux) to minimize decomposition .
  • In situ FTIR monitoring : Track carbonyl consumption in real-time to optimize reaction termination .

Advanced: What computational tools are best suited for predicting this compound’s stability under varying pH conditions?

  • pKa prediction : Use MarvinSketch or ACD/Labs to estimate ionization states of the indole NH and ester groups .
  • Degradation pathway modeling : Gaussian-based transition-state calculations predict hydrolysis mechanisms (e.g., acid-catalyzed ester cleavage) .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to identify vulnerable bonds .

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